molecular formula C6H14Cl2N4 B6197370 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride CAS No. 2680539-90-4

1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride

Cat. No.: B6197370
CAS No.: 2680539-90-4
M. Wt: 213.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride” is a chemical compound that belongs to the class of 1,2,4-triazoles . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The compound has a molecular weight of 112.13 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves high regioselectivity, good functional group tolerance, and a wide substrate scope . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis . The target products were obtained in high yield (86%) at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using IR absorption spectra and 1H-NMR spectrum . The IR absorption spectra were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions of this compound involve various compounds. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 41-45°C . It is a solid at room temperature and is soluble in acetone .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride involves the reaction of 4-methyl-4H-1,2,4-triazole-3-carboxaldehyde with 2-amino-2-methyl-1-propanol, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-methyl-4H-1,2,4-triazole-3-carboxaldehyde", "2-amino-2-methyl-1-propanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-methyl-4H-1,2,4-triazole-3-carboxaldehyde is reacted with 2-amino-2-methyl-1-propanol in the presence of a suitable solvent and a catalyst to form the intermediate 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol.", "Step 2: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine.", "Step 3: The product is isolated and purified using standard techniques such as filtration, crystallization, and recrystallization." ] }

CAS No.

2680539-90-4

Molecular Formula

C6H14Cl2N4

Molecular Weight

213.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.